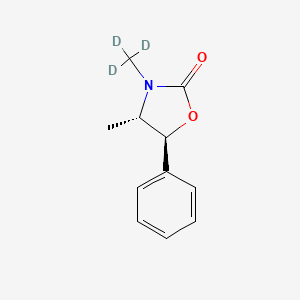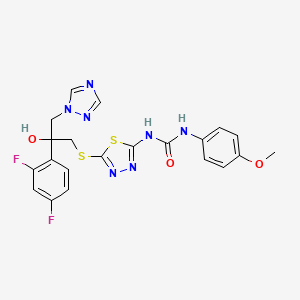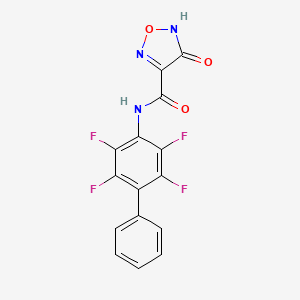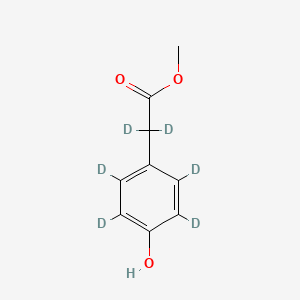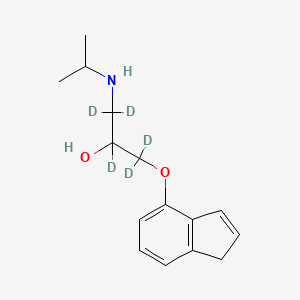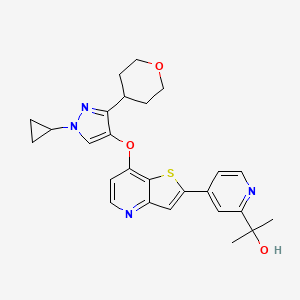
Alk5-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alk5-IN-7 is a compound that acts as an inhibitor of the transforming growth factor beta receptor I, also known as activin receptor-like kinase 5. This receptor is part of the transforming growth factor beta signaling pathway, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound has garnered significant attention due to its potential therapeutic applications in treating diseases such as cancer, fibrosis, and immune disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Alk5-IN-7 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes reactions such as nucleophilic substitution, cyclization, and purification steps to obtain the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply. Advanced techniques such as high-performance liquid chromatography and mass spectrometry are employed for quality control and verification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Alk5-IN-7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to different analogs.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs. Substitution reactions can result in a wide range of functionalized products.
Applications De Recherche Scientifique
Alk5-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the transforming growth factor beta signaling pathway and its role in various cellular processes.
Biology: Employed in research to understand the mechanisms of cell growth, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating cancer, fibrosis, and immune disorders. This compound has shown promise in preclinical studies for inhibiting tumor growth and reducing fibrosis.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the transforming growth factor beta signaling pathway.
Mécanisme D'action
Alk5-IN-7 exerts its effects by inhibiting the transforming growth factor beta receptor I, also known as activin receptor-like kinase 5. This inhibition prevents the phosphorylation of intracellular regulatory SMAD proteins, which are essential for the downstream signaling of the transforming growth factor beta pathway. By blocking this pathway, this compound can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis. The molecular targets and pathways involved include the transforming growth factor beta receptor I, SMAD2, and SMAD3 proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Galunisertib: Another inhibitor of the transforming growth factor beta receptor I, used in clinical trials for treating cancer and fibrosis.
Vactosertib: A small molecule inhibitor of the transforming growth factor beta receptor I, investigated for its potential in treating myelodysplastic syndromes and other hematological disorders.
SB-431542: A selective inhibitor of the transforming growth factor beta receptor I, used in research to study the transforming growth factor beta signaling pathway.
Uniqueness of Alk5-IN-7
This compound is unique due to its high selectivity and potency in inhibiting the transforming growth factor beta receptor I. This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C26H28N4O3S |
|---|---|
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
2-[4-[7-[1-cyclopropyl-3-(oxan-4-yl)pyrazol-4-yl]oxythieno[3,2-b]pyridin-2-yl]pyridin-2-yl]propan-2-ol |
InChI |
InChI=1S/C26H28N4O3S/c1-26(2,31)23-13-17(5-9-28-23)22-14-19-25(34-22)20(6-10-27-19)33-21-15-30(18-3-4-18)29-24(21)16-7-11-32-12-8-16/h5-6,9-10,13-16,18,31H,3-4,7-8,11-12H2,1-2H3 |
Clé InChI |
GQYMCNXIDCIXDE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC=CC(=C1)C2=CC3=NC=CC(=C3S2)OC4=CN(N=C4C5CCOCC5)C6CC6)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)

![(R)-N-(2-Methoxy-5-(1-methyl-4-((1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)piperidin-3-yl)methoxy)-1H-pyrazolo[3,4-b]pyridin-6-yl)pyridin-3-yl)methanesulfonamide](/img/structure/B12424838.png)
